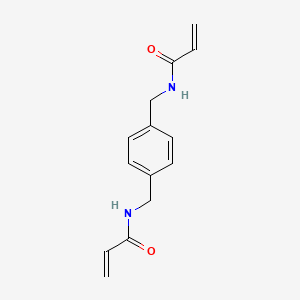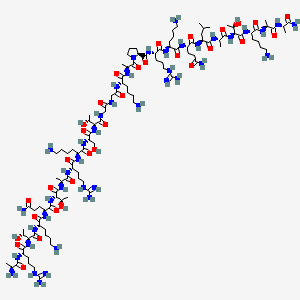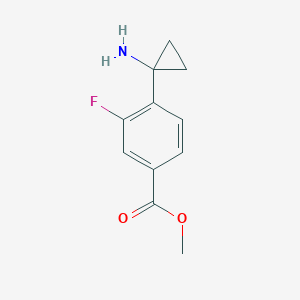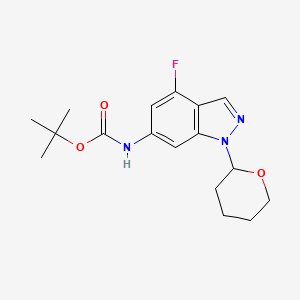
Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butyl carbamate group attached to an indazole ring, which is further substituted with a fluoro group and a tetrahydropyran moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Tetrahydropyran Moiety: This step involves the formation of a tetrahydropyran ring through cyclization reactions, often using dihydropyran as a starting material.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.
Applications De Recherche Scientifique
Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the indazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl N-(4-bromobutyl)carbamate
- Tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate
Uniqueness
Tert-butyl N-(4-fluoro-1-tetrahydropyran-2-YL-indazol-6-YL)carbamate is unique due to its combination of a fluoro-substituted indazole ring and a tetrahydropyran moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C17H22FN3O3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-fluoro-1-(oxan-2-yl)indazol-6-yl]carbamate |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)20-11-8-13(18)12-10-19-21(14(12)9-11)15-6-4-5-7-23-15/h8-10,15H,4-7H2,1-3H3,(H,20,22) |
Clé InChI |
HFNSBYDNHKOXCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(C=NN2C3CCCCO3)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


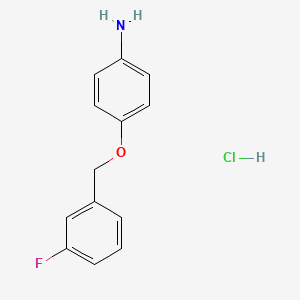
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)
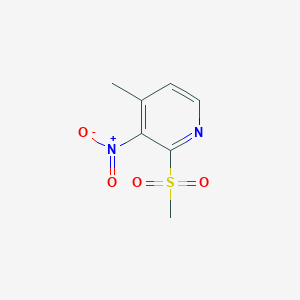
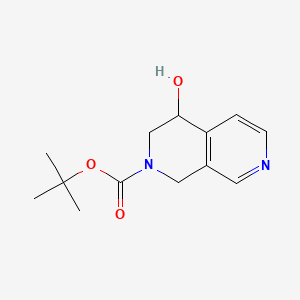

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)
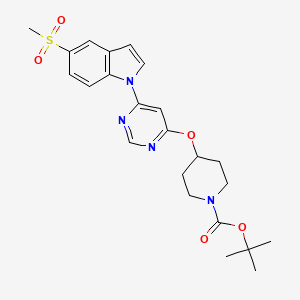

![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
